1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene

Description

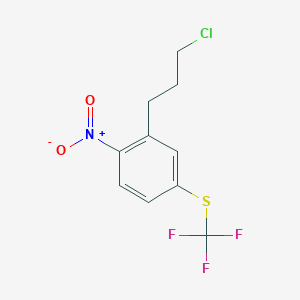

1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a 3-chloropropyl chain at position 1, a nitro group (-NO₂) at position 2, and a trifluoromethylthio group (-S-CF₃) at position 4. Its molecular formula is C₁₀H₉ClF₃NO₂S, with a molecular weight of 328.7 g/mol.

The 3-chloropropyl chain serves as a flexible alkyl linker, commonly utilized in pharmaceutical intermediates to enhance solubility or facilitate further functionalization . The nitro group is a strong electron-withdrawing substituent, which polarizes the aromatic ring and influences reactivity in substitution reactions . The trifluoromethylthio group combines lipophilicity (due to the CF₃ moiety) and metabolic stability, a hallmark of fluorinated compounds in drug design .

Synthetic routes for analogous chloropropyl-substituted aromatics often involve nucleophilic alkylation or coupling reactions under mild heating (55–60°C), followed by purification via silica gel chromatography .

Properties

Molecular Formula |

C10H9ClF3NO2S |

|---|---|

Molecular Weight |

299.70 g/mol |

IUPAC Name |

2-(3-chloropropyl)-1-nitro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-6-8(18-10(12,13)14)3-4-9(7)15(16)17/h3-4,6H,1-2,5H2 |

InChI Key |

FAMSHYDWOBIQCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)CCCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common method involves the nitration of a chloropropyl-substituted benzene, followed by the introduction of the trifluoromethylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The trifluoromethylthio group can be replaced with other functional groups through reduction reactions.

Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used to replace the chloropropyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield an amino-substituted benzene, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds and products. In biological systems, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

- Electronic Effects : The nitro group in the target compound deactivates the aromatic ring, reducing susceptibility to electrophilic attack compared to 4-(3-chloropropyl)morpholine , where the morpholine’s electron-donating nature increases reactivity .

- Fluorine Impact: The trifluoromethylthio group (-S-CF₃) enhances lipophilicity and metabolic stability compared to non-fluorinated sulfur analogs (e.g., -S-CH₃), aligning with trends observed in fluorinated pharmaceuticals like Cisapride (gastroprokinetic agent) .

- Synthetic Yields : Triazole derivatives (e.g., compound 13 in ) achieve higher yields (97%) via copper-catalyzed azide-alkyne cycloaddition, whereas chloropropyl-substituted aromatics often require longer reaction times (12+ hours) and lower yields (47–61%) .

Functional Group Analysis

Nitro Group vs. Benzimidazolone:

Trifluoromethylthio (-S-CF₃) vs. Halogenated Chains:

Biological Activity

1-(3-Chloropropyl)-2-nitro-5-(trifluoromethylthio)benzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C10H9ClF3NO2S

- Molecular Weight : 299.7 g/mol

- CAS Number : 1804251-63-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing trifluoromethyl and nitro groups. The minimum inhibitory concentrations (MICs) for various bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans, were determined, showing significant activity for similar compounds with structural similarities to this compound. For instance, compounds with similar functional groups exhibited MIC values as low as 4.88 µg/mL against E. coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). In comparative studies, compounds structurally related to it demonstrated IC50 values that were competitive with established chemotherapeutics like Doxorubicin. For example, one study reported IC50 values of 22.4 µM for a related compound against PACA2 cells, which is promising for further development .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial and cancerous cells. Molecular docking studies have indicated that such compounds can effectively inhibit key proteins involved in cell proliferation and survival pathways, such as enoyl reductase in bacteria and various oncogenes in cancer cells .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.